molecular formula C18H24N4OS B3011679 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 1903133-35-6

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B3011679
CAS No.: 1903133-35-6
M. Wt: 344.48
InChI Key: MNXRRQIOABGFOO-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that features a pyrazole ring, a thienopyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the thienopyridine ring, and finally, the piperidine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-11-16(20(2)19-13)18(23)21-7-3-15(4-8-21)22-9-5-17-14(12-22)6-10-24-17/h6,10-11,15H,3-5,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRRQIOABGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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